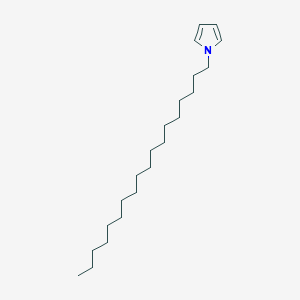

1-n-Octadecylpyrrole

説明

Historical Context of Pyrrolyl Squaraines in Chemical Research

The history of pyrrolyl squaraines, a vibrant class of dyes and polymers, began in 1965 with the work of Treibs and Jacob. acs.orgmdpi.com They reported the synthesis of these compounds through the condensation reaction of pyrrole (B145914) with 3,4-dihydroxycyclobut-3-ene-1,2-dione, commonly known as squaric acid. acs.orgresearchgate.net These initial syntheses were typically performed in ethanol (B145695) or acetic acid. mdpi.com The resulting molecules, characterized by a central, electron-accepting squaraine core flanked by electron-donating pyrrole rings, exhibited intense color due to their unique resonance-stabilized zwitterionic structure. acs.orgmdpi.com

Throughout the late 20th century, research into pyrrolyl squaraines gained momentum, driven by their fascinating optical and electronic properties. mdpi.com A significant development in synthetic methodology came in 1997 with the introduction of a butanol-benzene solvent mixture and the azeotropic removal of water, which became a preferred method for preparing these compounds. mdpi.comresearchgate.net Researchers discovered that these dyes absorb strongly in the visible and near-infrared (NIR) regions, with high molar absorptivities, making them candidates for applications like organic solar cells and photodynamic therapy. mdpi.com The investigation into polysquaraines, polymers incorporating the squaraine backbone, revealed their potential as low band-gap materials and organic conductors, with early examples showing conductivities in the range of 10⁻⁶ to 10⁻⁵ S/cm. acs.orgmdpi.com The chemical versatility of pyrrolyl squaraines has allowed for extensive investigation into their molecular structure, optical properties, electrical conductivity, and magnetic properties over the past five decades. mdpi.comresearchgate.net

| Year | Milestone in Pyrrolyl Squaraine Research | Key Researchers/Contributors | Solvent/Method |

| 1965 | First report of pyrrolyl squaraine synthesis. acs.orgmdpi.com | Treibs and Jacob | Ethanol or Acetic Acid mdpi.com |

| 1966 | More extensive chemistry reported, including reaction pathways and IR analysis. mdpi.comresearchgate.net | Treibs and Jacob | N/A |

| 1984 | Patent for an electrochemical synthesis procedure for pyrrole-squarate copolymers. mdpi.com | BASF | Electrochemical Synthesis mdpi.com |

| 1997 | First use of a butanol:benzene (B151609) solvent mixture with azeotropic water removal. mdpi.comresearchgate.net | Ajayaghosh et al. | Butanol:Benzene mdpi.comresearchgate.net |

| 1997 | Report on the first two type I pyrrole-derived polysquaraines measured for electrical conduction. mdpi.com | Ajayaghosh et al. | N/A |

Significance of N-Substitution in Pyrrole Chemistry

The substitution of the hydrogen atom on the pyrrole nitrogen (N-substitution) is a critical strategy for modifying the molecule's fundamental properties and directing its reactivity. wikipedia.org While the parent pyrrole molecule is a very weak base, N-alkylation can increase its basicity. wikipedia.org More importantly, N-substitution plays a pivotal role in synthetic applications and the development of functional materials. researchgate.net

One of the most significant impacts of N-substitution is the enhancement of solubility, particularly in the context of polymers. mdpi.comresearchgate.net Polypyrrole (PPy) itself is known for its poor solubility in common organic solvents, which limits its processability and applications. mdpi.com By introducing substituents, especially long alkyl chains, onto the nitrogen atom, the resulting N-substituted polypyrroles become more soluble, allowing them to be processed from solution. researchgate.net

Furthermore, N-substitution dictates the course of subsequent chemical reactions. The NH proton in pyrrole is moderately acidic and can be removed by a strong base. wikipedia.org The resulting pyrrolide anion can then react with electrophiles. The choice of the counter-ion and solvent determines whether the substitution occurs at the nitrogen or a carbon atom. wikipedia.org In N-substituted pyrroles, where the nitrogen is already blocked, reactions like metalation and subsequent alkylation are directed to the carbon atoms of the ring. wikipedia.org The presence of an electron-withdrawing group on the nitrogen can also enable the pyrrole ring to participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a diene. wikipedia.org This strategic modification is crucial in designing monomers for conjugated polymers, where controlled polymerization pathways and tailored electronic properties are desired. mdpi.comnih.gov The properties of electrochemically prepared copolymers of pyrrole and its N-substituted derivatives, for instance, are intermediate to those of the respective homopolymers, allowing for a fine-tuning of conductivity and other characteristics. mdpi.com

Overview of 1-n-Octadecylpyrrole within Conjugated Polymer Science

This compound is an N-substituted pyrrole derivative that exemplifies the strategy of using long alkyl chains to impart solubility to pyrrole-based materials. The introduction of the C₁₈H₃₇ (octadecyl) chain at the nitrogen position is a key modification for synthesizing soluble conducting polymers.

A notable application of this compound is in the synthesis of soluble poly(pyrrolylsquaraine). By reacting this compound with squaric acid, researchers have successfully produced a soluble version of this alternating donor-acceptor polymer. rsc.org This solubility was crucial for processing the material into thin films, such as Langmuir-Blodgett monolayers, which were found to exhibit second-harmonic generation (SHG), a desirable non-linear optical property. rsc.org The monomeric precursor, bis(1-octadecylpyrrol-2-yl)squaraine, was also produced and studied in these investigations. rsc.org

Furthermore, this compound has been used as a monomer for electrochemical polymerization to create poly(this compound) films. spsj.or.jp Studies have shown that these films can be synthesized at a high applied potential and exhibit a distinct 'needle'-like morphology. spsj.or.jpgrafiati.com These films were found to be electrochemically inactive and possessed an electrical conductivity of approximately 1 x 10⁻⁵ S cm⁻¹. spsj.or.jp The synthesis of poly(1-octylpyrrole)squaraine, a related polymer with a shorter N-alkyl chain, has also been investigated, highlighting the effect of the alkyl group's position on the polymer's final structure and properties. nycu.edu.tw The long octadecyl chain in poly(this compound) serves to overcome the insolubility that plagues shorter N-alkyl variants of polysquaraines, enabling their characterization and potential application in advanced electronic and optical devices. mdpi.comresearchgate.net

| Polymer/Compound | Monomers | Key Property/Finding | Reported Conductivity |

| Poly(1-octadecylpyrrolylsquaraine) | This compound, Squaric acid | Soluble polymer exhibiting second-harmonic generation (SHG). rsc.org | Not specified |

| Bis(1-octadecylpyrrol-2-yl)squaraine | This compound, Squaric acid | Exists in inseparable isomeric forms; exhibits SHG. rsc.org | Not specified |

| Poly(this compound) Films | This compound | 'Needle'-like morphology, electrochemically inactive. spsj.or.jpgrafiati.com | ca. 1 x 10⁻⁵ S cm⁻¹ spsj.or.jp |

| Poly(1-octylpyrrolyl)squaraine | 1-Octylpyrrole, Squaric acid | Contains zwitterionic and covalent repeating units. nycu.edu.tw | Not specified |

特性

IUPAC Name |

1-octadecylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H41N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22-23/h18-19,21-22H,2-17,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSMIJNAHWEOBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H41N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597393 | |

| Record name | 1-Octadecyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89601-24-1 | |

| Record name | 1-Octadecyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 N Octadecylpyrrole and Its Polymeric Forms

Monomer Synthesis Strategies

The creation of the 1-n-octadecylpyrrole monomer is the foundational step. Methodologies often adapt classical organic reactions to accommodate the long alkyl chain, with an increasing focus on greener synthetic routes.

Adaptations of General Condensation Procedures

A primary and well-established method for synthesizing N-substituted pyrroles is the Paal-Knorr synthesis. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.org For the synthesis of this compound, this specifically entails the reaction between a suitable 1,4-dicarbonyl precursor, such as 2,5-dimethoxytetrahydrofuran (B146720), and 1-octadecylamine. researchgate.netacs.org The reaction mechanism proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the N-substituted pyrrole (B145914). wikipedia.org

The reaction can be carried out under various conditions. For instance, one approach involves combining pyrrole with potassium hydroxide (B78521) and a phase transfer catalyst like 18-crown-6 (B118740) in benzene (B151609). caltech.edu The mixture is heated to reflux, followed by the addition of octadecyl bromide dissolved in benzene to yield this compound. caltech.edu Another adaptation involves the condensation of squaric acid with N-octadecylpyrrole in methanol, which upon refluxing, yields oligomeric derivatives. acs.org These methods, while effective, often require organic solvents and can generate salt byproducts. researchgate.net

Table 1: Representative Condensation Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| Pyrrole | Octadecyl bromide | Potassium hydroxide, 18-crown-6 | Benzene | Reflux | This compound | caltech.edu |

| Squaric acid | N-octadecylpyrrole | - | Methanol | Reflux (4h) | Oligomeric squaraine derivatives | acs.org |

| 2,5-Dimethoxytetrahydrofuran | Primary amines | Acidic ionic liquid [HNMP][HSO4] | Solvent-free | Microwave irradiation | N-substituted pyrrole derivatives | researchgate.net |

Environmentally Benign Synthesis Approaches: Ionic Liquid-Assisted Methodologies

In response to the need for more sustainable chemical processes, ionic liquids (ILs) have emerged as promising alternative solvents and catalysts. researchgate.netmdpi.com Ionic liquids are considered green solvents due to their low vapor pressure, high thermal stability, and recyclability. researchgate.netresearchgate.net For the synthesis of N-alkylpyrroles, ILs such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([Bmim][PF6]) or 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim][BF4]) can facilitate the highly regioselective N-substitution of pyrrole with alkyl halides, yielding the desired product in excellent yields. organic-chemistry.orgthieme-connect.com

This approach offers several advantages, including the potential for solvent-free conditions, easier product separation, and the ability to recycle the ionic liquid. researchgate.netresearchgate.net For example, the reaction of 2,5-dimethoxytetrahydrofuran with primary amines can be efficiently catalyzed by an acidic ionic liquid under microwave irradiation, leading to high yields in short reaction times. researchgate.net This method avoids the use of volatile organic solvents and simplifies the work-up procedure, aligning with the principles of green chemistry. researchgate.netresearchgate.net The use of potassium carbonate as a base in ionic liquids has also been shown to be effective for the N-alkylation of pyrrole. researchgate.net

Electrochemical Polymerization Techniques for Poly(this compound) Films

Electropolymerization is a versatile technique for depositing thin, uniform, and conductive polymer films directly onto an electrode surface. nih.govtaylorandfrancis.com This method allows for precise control over the film's thickness and properties by manipulating electrochemical parameters. nih.govnih.gov The process involves the oxidative polymerization of the monomer at the surface of a working electrode. taylorandfrancis.com

Two-Electrode Cell Configurations for Electropolymerization

While less common for precise analytical studies, two-electrode systems can be used for electropolymerization. In this setup, a working electrode (where the polymer film grows) and a counter electrode are immersed in an electrolyte solution containing the monomer. A potential is applied between these two electrodes, initiating the oxidation of the monomer and subsequent polymer deposition. This configuration is simpler but offers less control over the working electrode's potential compared to a three-electrode system. For some applications, such as creating symmetric aqueous charge storage devices, two identical electrodes can be used, with one acting as the positive and the other as the negative electrode. mdpi.com

Three-Electrode Cell Systems for Controlled Polymerization

For more controlled and reproducible polymer film growth, a three-electrode cell is the standard configuration. taylorandfrancis.commdpi.com This system consists of a working electrode, a counter electrode (typically a platinum wire or mesh), and a reference electrode (such as Ag/AgCl or a saturated calomel (B162337) electrode - SCE). nih.govresearchgate.netredalyc.org The reference electrode provides a stable potential against which the potential of the working electrode is accurately controlled by a potentiostat. taylorandfrancis.com This precise control is crucial for obtaining polymer films with desired morphology, conductivity, and electrochemical activity. nih.gov

The polymerization solution typically consists of the this compound monomer and a supporting electrolyte (e.g., sodium p-toluenesulfonate or tetrabutylammonium (B224687) perchlorate) dissolved in an appropriate solvent like acetonitrile (B52724). mdpi.comresearchgate.net The polymerization can be carried out potentiostatically (at a constant potential) or potentiodynamically (by sweeping the potential). nih.govmdpi.com For instance, poly(this compound) films have been synthesized by applying a high potential of 9,000 mV (vs. Ag/AgCl) for a set duration. researchgate.netspsj.or.jp

The choice of the working electrode substrate is critical as it dictates the interface with the polymer film and can influence the film's properties. Various materials, including platinum, glassy carbon, and stainless steel, are used as working electrodes. nih.govmdpi.comredalyc.org For applications requiring optical transparency, such as in electrochromic devices or certain types of sensors, Indium-Tin-Oxide (ITO) coated glass is a widely used substrate. researchgate.netnih.govwikipedia.org

ITO is a transparent conducting oxide that allows for the direct observation of the polymer film during and after polymerization and enables spectroscopic analysis of the film in situ. wikipedia.org Poly(this compound) films have been successfully deposited on ITO glass electrodes using a three-electrode setup. researchgate.net The ITO slide acts as the working electrode, allowing for the growth of a transparent, electroactive film. researchgate.netutexas.edu The good conductivity and high transparency of ITO make it an ideal choice for studying the electro-optical properties of the resulting polymer films. wikipedia.org

Table 2: Parameters for Three-Electrode Electropolymerization of Poly(this compound)

| Working Electrode | Counter Electrode | Reference Electrode | Monomer/Electrolyte | Solvent | Applied Potential | Resulting Film | Reference |

|---|---|---|---|---|---|---|---|

| Indium-Tin-Oxide (ITO) Glass | Platinum net | Ag/AgCl | This compound / Sodium p-toluenesulfonate | Acetonitrile | 9,000 mV | Poly(this compound) film | researchgate.net |

| Platinum Disc | Platinum wire | Ag/Ag+ | Carbazole derivatives / Tetrabutylammonium perchlorate | MeCN/Methylene (B1212753) chloride (1:4) | 1.1 V | Microporous 3D polymer films | mdpi.com |

Counter and Reference Electrode Implementations (e.g., Platinum Net, Ag/AgCl)

In the electrochemical synthesis of polymers derived from this compound, a standard three-electrode system is commonly employed. This setup is crucial for controlling the electrochemical potential and ensuring the desired polymerization reaction occurs. The selection of counter and reference electrodes is critical for accurate and reproducible results.

A platinum (Pt) net or wire is frequently used as the counter electrode. dergipark.org.trbiointerfaceresearch.com Platinum is chosen for its inertness and high catalytic activity, which facilitates the electrochemical reactions without interfering with the polymerization process. mdpi.com For the reference electrode, a Silver/Silver Chloride (Ag/AgCl) electrode is a common choice. dergipark.org.trbiointerfaceresearch.com This electrode provides a stable and well-defined reference potential, against which the potential of the working electrode is controlled. In some experimental setups, a Saturated Calomel Electrode (SCE) has also been utilized as the reference electrode. dergipark.org.tr

The working electrode, where the polymerization of this compound takes place, can vary. For instance, studies have utilized platinum disks as the active surface for polymer deposition. The entire three-electrode cell is typically housed in a single compartment containing the monomer and a supporting electrolyte solution.

Optimization of Electrochemical Parameters (e.g., Applied Potential, Reaction Time, Electrolyte Concentration)

The properties of the resulting poly(this compound) films are highly dependent on the electrochemical parameters used during synthesis. Therefore, optimization of these parameters is essential to achieve desired film characteristics such as morphology, conductivity, and electrochemical activity.

Applied Potential: The potential applied to the working electrode is a critical factor. For the electrochemical synthesis of poly(this compound) films with a 'needle'-like morphology, a high applied potential of 9,000 mV (or 9.0 V) versus an Ag/AgCl reference electrode has been used. spsj.or.jp In other studies involving different monomers, the applied potential is carefully controlled to initiate and sustain polymerization without causing overoxidation, which can degrade the polymer. mdpi.com Overoxidation can lead to a loss of conductivity and alter the polymer's structure. mdpi.com

Reaction Time: The duration of the electrochemical synthesis directly influences the thickness and surface coverage of the polymer film. For instance, in the synthesis of poly(alkylpyrrole) films, a reaction time of 60 minutes has been employed. researchgate.net The thickness of the polymer layer can be controlled by adjusting the number of electropolymerization cycles. ipp.pt

Electrolyte Concentration: The supporting electrolyte is necessary to provide conductivity to the solution and to act as a dopant for the resulting polymer. The concentration of both the monomer and the electrolyte affects the polymerization rate and the properties of the polymer. In one example of poly(alkylpyrrole) synthesis, the concentrations were 5 mM for this compound and 0.5 mM for the sodium p-toluenesulfonate electrolyte. researchgate.net The nature and concentration of the electrolyte anion can significantly influence the properties of the conducting polymer, including its level of overoxidation. mdpi.com

A summary of optimized electrochemical parameters from a study on poly(alkylpyrrole) is provided in the table below. researchgate.net

| Parameter | Value |

| Monomer | This compound |

| Monomer Concentration | 5 mM |

| Electrolyte | Sodium p-toluenesulfonate |

| Electrolyte Concentration | 0.5 mM |

| Applied Voltage | 22.5 V |

| Reaction Time | 60 min |

Constant Current Generator Applications in Electrochemical Synthesis

Electrochemical polymerization can be carried out using either potentiostatic (constant potential) or galvanostatic (constant current) methods. The use of a constant current generator, or galvanostatic synthesis, offers an alternative approach to controlling the polymerization process. bme.hu

In this method, a constant current is applied between the working and counter electrodes. This technique has been utilized for the synthesis of poly(alkylpyrrole) films doped with p-toluenesulfonate, where this compound was used as the alkylpyrrole monomer. researchgate.net The galvanostatic method can be advantageous as it provides direct control over the rate of polymer growth. For example, poly(3-octylpyrrole) has been synthesized galvanostatically at a platinum electrode with a current density of 1 mA/cm². dtic.mil

While both constant potential and constant current methods are effective, the choice of technique can influence the properties of the resulting polymer. bme.hu For some polymers, like polypyrrole, pulse synthesis methods, which can be considered a variation of controlled current application, have been shown to produce materials with superior properties compared to those synthesized by conventional galvanostatic methods. wanggenerator.com

Chemical Polymerization Approaches

Beyond electrochemical methods, chemical polymerization offers alternative routes to synthesize polymers of this compound. These methods often involve direct chemical reactions between the monomer and an oxidizing agent or a co-monomer.

Condensation Reactions with Squaric Acid

One notable chemical polymerization method involves the condensation reaction of this compound with squaric acid. acs.org This reaction leads to the formation of polymeric and oligomeric squaraine derivatives.

The synthesis is typically carried out by refluxing equimolar amounts of this compound and squaric acid in a solvent such as methanol. acs.org The reaction proceeds through a series of color changes, from an initial red to blue, ultimately yielding a black, insoluble, flocculent product. acs.org The resulting polymer's structure consists of repeating units derived from the two reactants. The reaction of squaric acid with pyrroles substituted at one of the alpha positions is known to produce a trisubstituted analogue and a 2,4-squarate. acs.org

Below is a table summarizing the reaction conditions and product characteristics for the condensation of this compound with squaric acid. acs.org

| Reactant 1 | Reactant 2 | Solvent | Reaction Condition | Product Description | Yield | Melting Point |

| This compound | Squaric Acid | Methanol | Reflux for 4 hours | Black, insoluble, flocculent solid | 60% | 380 °C (decomposes) |

The melting points of the products can vary depending on the reaction time, which influences the relative molecular mass of the oligomers. acs.org

Oxidative Polymerization Strategies

Oxidative polymerization is a common strategy for synthesizing conducting polymers from their monomers. beilstein-journals.orgnih.gov This process involves the use of a chemical oxidant to initiate the polymerization of the monomer. For pyrrole and its derivatives, oxidants like ferric chloride (FeCl₃) are often used. nih.gov

The general mechanism of oxidative polymerization begins with the oxidation of the monomer to form a radical cation. researchgate.net These radical cations then couple, and through subsequent deprotonation and rearomatization steps, form dimers. researchgate.net The polymer chain grows through further oxidation and coupling reactions of these oligomeric species. researchgate.net While specific studies detailing the oxidative polymerization of this compound were not prevalent in the initial search, the principles of oxidative polymerization of other alkyl-substituted pyrroles can be inferred to apply. The long alkyl chain of this compound would likely influence the solubility and processing of the resulting polymer.

Copolymerization Studies involving this compound

Copolymerization is a powerful technique to tailor the properties of polymers by combining two or more different monomers. mdpi.com In the context of this compound, copolymerization with other monomers, such as pyrrole itself, can lead to materials with properties intermediate to those of the respective homopolymers.

Copolymers of pyrrole and N-substituted alkylpyrroles, including N-octadecylpyrrole, have been synthesized. mdpi.comresearchgate.net These copolymers often exhibit properties that are a blend of the constituent homopolymers. For instance, the conductivity of copolymers of pyrrole and N-alkylpyrroles tends to decrease as the length of the alkyl chain on the co-monomer increases. mdpi.com

Several studies have investigated pyrrole-based copolymers for various applications. For example, copolymers of pyrrole with N-octadecylpyrrole have been explored as immobilizing matrices for surface plasmon resonance measurements, demonstrating favorable properties. mdpi.comresearchgate.net Langmuir-Blodgett films have been fabricated from copolymers of pyrrole and 3-octadecylpyrrole. dtic.mil The inclusion of the long alkyl chain from this compound can enhance the solubility and processability of the resulting copolymer, properties that are often lacking in the parent polypyrrole. mdpi.com

Advanced Characterization of 1 N Octadecylpyrrole and Its Polymers

Spectroscopic Elucidation of Molecular and Supramolecular Architectures

Spectroscopy plays a pivotal role in identifying the functional groups, determining the molecular structure, and probing the electronic and vibrational properties of 1-n-octadecylpyrrole and its polymers.

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound and for monitoring the changes that occur upon polymerization. In the monomer, characteristic peaks for the pyrrole (B145914) ring and the long alkyl chain are observed. The spectrum of poly(this compound) shows the persistence of the alkyl chain vibrations, along with changes in the bands associated with the pyrrole ring, indicating successful polymerization. ucl.ac.uk

For instance, in studies of poly(alkylpyrrole) films, IR spectroscopy has been used to identify both the water-repellent alkyl groups and the potentially water-attracting C-N bonds within the polymer structure. ucl.ac.uk Furthermore, IR analysis can confirm the presence of the polymer within a composite material, as demonstrated in studies of polypyrrole in a polyimide matrix where the characteristic polypyrrole bands were observed up to 250 °C. um.es The technique is also sensitive enough to detect degradation products, such as carbonyl groups from overoxidation, which appear as a strong band around 1740 cm⁻¹. core.ac.uk

Table 1: Characteristic IR Absorption Bands for this compound and its Polymer.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound |

| N-H | Stretching | ~3400 | Pyrrole (precursor) |

| C-H (alkyl) | Stretching | 2840-3000 | This compound, Poly(this compound) |

| C=O (overoxidation) | Stretching | ~1740 | Poly(this compound) |

| C=C (pyrrole ring) | Stretching | ~1550 | This compound, Poly(this compound) |

| C-N | Stretching | ~1021 | This compound, Poly(this compound) isca.in |

| β-glycosidic bond | 897 | Chitin (for comparison) kau.edu.sa | |

| C-H (out-of-plane) | Bending | ~780 | This compound, Poly(this compound) |

Note: The exact positions of the peaks can vary depending on the sample preparation and the specific environment of the functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the precise structural determination of this compound.

¹H NMR: The ¹H NMR spectrum of this compound provides detailed information about the different types of protons and their neighboring environments. Key signals include those for the pyrrole ring protons, the methylene (B1212753) groups of the octadecyl chain, and the terminal methyl group.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. For this compound, distinct signals are observed for the carbons of the pyrrole ring and the various carbons along the octadecyl chain. caltech.edupolimi.it In the context of polypyrrole synthesized within confined spaces like porous glass, CP-MAS ¹³C-NMR has been instrumental. um.es The observation of peaks at approximately 126 and 106 ppm, assigned to the α and β carbons of the pyrrole ring respectively, provides strong evidence for polymerization occurring specifically at the 1,4-positions of the pyrrole rings, without significant cross-linking or branching. um.es

Table 2: Representative NMR Data for this compound.

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

| ¹H | ~6.7 | α-protons of pyrrole ring |

| ¹H | ~6.1 | β-protons of pyrrole ring |

| ¹H | ~3.8 | N-CH₂ (methylene adjacent to pyrrole) |

| ¹H | ~1.2-1.7 | -(CH₂)₁₆- (methylene groups of the alkyl chain) |

| ¹H | ~0.9 | -CH₃ (terminal methyl group) |

| ¹³C | ~120-124 | Pyrrole ring carbons caltech.edu |

| ¹³C | ~48 | N-CH₂ |

| ¹³C | ~32-22 | -(CH₂)₁₆- |

| ¹³C | ~14 | -CH₃ |

Note: Chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.

UV-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within this compound and its polymer. The monomer exhibits absorption bands in the UV region, characteristic of the pyrrole chromophore. Upon polymerization, the extended π-conjugation in poly(this compound) leads to a significant red shift in the absorption maximum, with the appearance of new bands in the visible or even near-infrared region. ucl.ac.uk The position and shape of these bands are sensitive to the polymer's oxidation state (doping level) and conformation. ucl.ac.uk For instance, the UV-Vis spectrum of a poly(alkylpyrrole) showed that the most transparent films transmitted over 65% of visible light. ucl.ac.uk In some cases, a maximum absorption (λmax) has been noted at 355 nm for N-octadecylpyrrole in dichloromethane. caltech.edu

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically used to study species with unpaired electrons. In the context of poly(this compound), EPR is particularly valuable for characterizing the doped (oxidized) state of the polymer. The charge carriers in doped polypyrrole, known as polarons, possess a spin of 1/2 and are therefore EPR active. The EPR signal's g-value, linewidth, and lineshape provide insights into the electronic structure of the polarons and their interactions with the polymer backbone and counter-ions. The stability of these radical cations (polarons) at room temperature can be confirmed through this method. caltech.edu

Raman spectroscopy provides complementary information to IR spectroscopy regarding the vibrational modes of this compound and its polymer. It is particularly sensitive to the C=C stretching vibrations of the pyrrole ring, which are strongly affected by the π-electron delocalization and conjugation length in the polymer. ucl.ac.ukcore.ac.uk Changes in the Raman spectrum upon polymerization and doping can be correlated with structural and electronic modifications of the polymer backbone. ucl.ac.uk For instance, Raman spectroscopy has been used to confirm the presence of nanoparticles within a polymer composite. ucl.ac.uk

Energy Dispersive X-ray (EDX) analysis, often coupled with scanning electron microscopy, is used to determine the elemental composition of poly(this compound) films and composites. ucl.ac.uk This technique can confirm the presence of expected elements like carbon and nitrogen from the polymer, as well as elements from dopants or other components in a composite material. ucl.ac.ukucl.ac.uk For example, EDX analysis has been used to verify the presence of all expected elements in quantum dot structures and to confirm a Si:O ratio of 1:2 in silica (B1680970) films. ucl.ac.ukucl.ac.uk

Raman Spectroscopy for Vibrational Fingerprinting

Electrochemical Characterization of Poly(this compound) Films

The electrochemical properties of poly(this compound) films are critical to their function in various applications. Electrochemical characterization techniques are used to study the redox behavior, conductivity, and stability of these polymer films.

Cyclic voltammetry is a common technique used to investigate the electrochemical behavior of these films. researchgate.nettsijournals.com Studies have shown that poly(this compound) films can be cycled between their oxidized (conducting) and neutral (insulating) states. tsijournals.com The electrical conductivity of these films has been measured to be approximately 1x10⁻⁵ S cm⁻¹ using the four-point probe technique. researchgate.netresearchgate.net The electrochemical performance can be influenced by various factors during synthesis, such as monomer concentration and the presence of surfactants. tsijournals.comimp.kiev.ua Electrochemical impedance spectroscopy (EIS) is another powerful tool used to analyze the resistance and capacitance of these polymer films. imp.kiev.ua The electrochemical behavior of copolymers of pyrrole and its derivatives often shows properties intermediate to those of the respective homopolymers. mdpi.com

| Property | Value/Observation | Technique | Source |

|---|---|---|---|

| Electrical Conductivity | ca. 1x10⁻⁵ S cm⁻¹ | Four-point probe | researchgate.netresearchgate.net |

| Redox Behavior | Reversible cycling between oxidized and neutral states | Cyclic Voltammetry | tsijournals.com |

| Electrochemical Stability | Films can be repeatedly cycled without significant decomposition | Cyclic Voltammetry | tsijournals.com |

Cyclic Voltammetry (CV) for Redox Behavior and Electrochemical Stability

Cyclic voltammetry (CV) is a potent electrochemical technique used to investigate the redox properties, electrochemical stability, and reaction mechanisms of materials. numberanalytics.comgamry.comlibretexts.org The process involves sweeping the potential of a working electrode in a solution containing the electroactive species and measuring the resulting current. numberanalytics.compalmsens.com The resulting plot of current versus potential, a cyclic voltammogram, provides critical information about the oxidation and reduction processes. libretexts.orgpalmsens.com

For conducting polymers, CV is instrumental in determining the potentials at which the polymer can be switched between its neutral (semiconducting or insulating) and oxidized (conducting) states. derpharmachemica.com The stability of a polymer can be assessed by subjecting it to multiple potential cycles; a stable polymer will show minimal degradation in its CV profile over many cycles. gamry.commdpi.com The ratio of the anodic to cathodic peak currents (Ipa/Ipc) can indicate the reversibility of the redox process, with a ratio close to 1 suggesting a highly reversible system. mdpi.com

In the case of poly(this compound), the presence of the long, insulating n-octadecyl chain attached to the nitrogen atom of the pyrrole ring significantly influences its electrochemical behavior. Research has shown that poly(this compound) films synthesized via electrochemical polymerization at a high applied potential (e.g., 9,000 mV vs. Ag/AgCl) are electrochemically inactive. spsj.or.jp This inactivity means that the polymer does not exhibit the characteristic reversible oxidation and reduction peaks seen in unsubstituted polypyrrole or polypyrroles with shorter alkyl chains. mdpi.com The bulky, non-conducting octadecyl groups likely hinder the charge transport (doping/undoping process) along the polymer backbone, which is necessary for redox activity. This steric hindrance and insulating nature prevent the effective delocalization of π-electrons required for the polymer to be electrochemically switched. mdpi.com

Table 1: Comparison of Redox Properties for Polypyrrole Derivatives

| Polymer | Redox Behavior | Key Findings | Reference |

| Polypyrrole (PPy) | Electrochemically active | Shows well-defined, reversible oxidation and reduction peaks. | derpharmachemica.com |

| Poly(N-methylpyrrole) | Reduced electrochemical activity | Higher oxidation potential and lower conductivity compared to PPy. | mdpi.com |

| Poly(this compound) | Electrochemically inactive | No significant redox peaks observed in the typical potential window. The long alkyl chain inhibits the doping/undoping process. | spsj.or.jp |

Direct Electrical Conductivity Measurements (e.g., Four-Point Technique)

Direct electrical conductivity measurements are fundamental for characterizing the charge-transport properties of polymeric materials. The four-point probe technique is a standard and widely used method to determine the sheet resistance, and subsequently the conductivity, of thin films, minimizing errors from contact resistance. raco.cattdx.catresearchgate.net This method involves applying a current through two outer probes and measuring the voltage across two inner probes. ossila.com

The electrical conductivity of polypyrrole is known to be highly dependent on the nature of the substituent on the nitrogen atom. Unsubstituted polypyrrole can achieve high conductivity (40–100 S∙cm⁻¹). mdpi.com However, the introduction of N-alkyl chains tends to decrease conductivity due to increased steric hindrance, which disrupts the planarity of the polymer chains and impedes inter-chain charge hopping. mdpi.com This effect is particularly pronounced with long alkyl chains.

For poly(this compound), the long, insulating n-octadecyl chain drastically reduces its electrical conductivity. Studies have reported that electrochemically synthesized poly(this compound) films exhibit a low electrical conductivity of approximately 1 x 10⁻⁵ S cm⁻¹. spsj.or.jp This value is significantly lower than that of unsubstituted polypyrrole, confirming the insulating effect of the long alkyl substituent. In some cases, composite films created by mixing pyrrole with a small amount of a surface-active pyrrole derivative like 3-octadecylpyrrole have been shown to produce conducting films (around 10⁻¹ S/cm) with highly anisotropic conductivity. osti.gov

Table 2: Electrical Conductivity of Various Polypyrrole-Based Materials

| Material | Measurement Technique | Conductivity (S/cm) | Reference |

| Polypyrrole (PPy) | Four-Point Probe | 40 - 100 | mdpi.com |

| Poly(N-methylpyrrole) | Four-Point Probe | ~10⁻³ | mdpi.com |

| Poly(this compound) | Not specified | ~1 x 10⁻⁵ | spsj.or.jp |

| 3-octadecanoylpyrrole/pyrrole composite | Four-Point Probe | ~10⁻¹ | osti.gov |

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Phenomena

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the interfacial and bulk properties of materials, particularly for polymer films and coatings. ajol.inforesearchgate.netgamry.com By applying a small amplitude AC potential over a wide range of frequencies, EIS can separate and quantify various electrochemical processes such as charge transfer, ion diffusion, and capacitance. mdpi.comacademie-sciences.fr The resulting data is often modeled using an equivalent electrical circuit (EEC), where elements like resistors (R) and capacitors (C) represent physical and chemical phenomena occurring within the system. mdpi.comresearchgate.net

For polymer-coated electrodes, EIS can provide detailed information on:

Coating Capacitance (Cc): Related to the dielectric properties and thickness of the polymer film.

Charge Transfer Resistance (Rct): Represents the resistance to electron transfer at the polymer/substrate or polymer/electrolyte interface. mdpi.com

Double Layer Capacitance (Cdl): Arises from the charge separation at the electrode/electrolyte interface. mdpi.com

Pore Resistance (Rpo): Indicates the resistance of ion transport through pores or defects in the coating.

Given the insulating nature and the long hydrophobic alkyl chain of poly(this compound), it is expected to function primarily as a barrier layer. EIS studies on similar long-chain poly(alkylpyrrole) films have been used to investigate their surface properties. researchgate.net For a poly(this compound) coating, a high charge transfer resistance (Rct) and low coating capacitance (Cc) would be expected, indicative of a dense, insulating film that resists ion penetration and charge transfer. The impedance spectra would likely be dominated by the capacitive behavior of the film at high frequencies and show very large impedance moduli at low frequencies, characteristic of a protective barrier coating.

Table 3: Typical Equivalent Electrical Circuit (EEC) Model for a Polymer Coating and Interpretation of its Components

| Circuit Element | Symbol | Physical Interpretation |

| Solution Resistance | Rs | Resistance of the electrolyte solution between the reference and working electrodes. |

| Coating Capacitance | Cc / Qc | Capacitance of the polymer coating, reflecting its dielectric nature. Often represented by a Constant Phase Element (Q) to account for surface non-ideality. |

| Pore Resistance | Rpo | Resistance of ionic pathways through pores and defects in the coating. A high Rpo indicates good barrier properties. |

| Double Layer Capacitance | Cdl / Qdl | Capacitance of the electrochemical double layer at the base of pores or defects where the electrolyte contacts the substrate. |

| Charge Transfer Resistance | Rct | Resistance to the corrosion reaction (electron transfer) at the substrate surface. A high Rct indicates good corrosion protection. |

Potentiodynamic Polarization (PDP) for Electrochemical Corrosion Behavior

Potentiodynamic Polarization (PDP) is a widely used DC electrochemical technique to evaluate the corrosion resistance of a material or the protective capability of a coating. peerj.comgamry.com The method involves sweeping the potential of a sample from a cathodic to an anodic region (or vice versa) at a slow, constant rate and measuring the resulting current density. researchgate.net The resulting Tafel plot (log(current density) vs. potential) provides key parameters for corrosion analysis. peerj.com

Key parameters obtained from a PDP curve include:

Corrosion Potential (Ecorr): The potential at which the rates of the anodic and cathodic reactions are equal, and the net current is zero. ias.ac.in A more positive (nobler) Ecorr can indicate better corrosion resistance.

Corrosion Current Density (Icorr): The current density at the corrosion potential. ias.ac.in A lower Icorr value signifies a lower corrosion rate and thus better protection. researchgate.net

Pitting Potential (Epit): The potential at which a sharp increase in current density occurs, indicating the onset of localized pitting corrosion.

While specific PDP studies on this compound are not widely reported, its molecular structure strongly suggests it would act as an effective corrosion barrier. The long, hydrophobic n-octadecyl chains create a dense, water-repellent layer that physically blocks corrosive species (like water, oxygen, and chloride ions) from reaching the underlying metal substrate. schaeffler.comultimatelinings.com For a metal substrate coated with poly(this compound), PDP measurements would be expected to show a significant decrease in the corrosion current density (Icorr) and a shift of the corrosion potential (Ecorr) to more positive values compared to an uncoated substrate. This would confirm the polymer's role as a protective barrier coating. ias.ac.inmdpi.com

Table 4: Illustrative Potentiodynamic Polarization Data for a Coated vs. Uncoated Substrate in a Corrosive Medium (e.g., 3.5% NaCl)

| Sample | Ecorr (V vs. reference) | Icorr (A/cm²) | Corrosion Rate (mpy) | Protective Efficiency (%) |

| Bare Substrate | -0.750 | 5.0 x 10⁻⁶ | 2.3 | N/A |

| Substrate + Protective Polymer Coating | -0.400 | 1.0 x 10⁻⁸ | 0.0046 | 99.8 |

Note: The data in this table is illustrative, based on typical results for effective barrier coatings, to demonstrate the expected effect of a poly(this compound) layer. researchgate.netias.ac.in

Materials Science Applications of Poly 1 N Octadecylpyrrole

Superhydrophobic Surface Engineering

Poly(1-n-octadecylpyrrole) has garnered significant interest in the field of materials science for its potential in creating superhydrophobic surfaces. These surfaces, characterized by their exceptional water-repellency, are inspired by natural examples like the lotus (B1177795) leaf and have a wide range of applications, including self-cleaning coatings, anti-icing surfaces, and drag reduction systems. mti-global.orgmdpi.commdpi.com The fabrication of these surfaces often involves creating a specific micro- and nano-scale hierarchical structure combined with low surface energy materials. mti-global.orgmdpi.cominl.int

Fabrication of Water-Repellent Films via Electrodeposition

A prominent method for creating water-repellent films from this compound is through electrochemical deposition, or electroplating. mdpi.comproplate.com This technique involves the electrochemical polymerization of the this compound monomer onto a conductive substrate. researchgate.netspsj.or.jp

In a typical process, an acetonitrile (B52724) solution containing this compound and an electrolyte, such as sodium p-toluenesulfonate, is used in a three-electrode cell. researchgate.net The working electrode, often indium-tin-oxide (ITO) glass, serves as the substrate upon which the polymer film is deposited. researchgate.net By applying a specific potential, the monomer polymerizes and forms a film on the electrode surface. researchgate.netspsj.or.jp The resulting poly(this compound) films often exhibit a unique "needle"-like or nanofiber morphology, which contributes to their hydrophobic properties. researchgate.netspsj.or.jpgrafiati.com This process can be tailored to produce superhydrophobic surfaces with water contact angles exceeding 150°. researchgate.netmdpi.com

For instance, one-step electrodeposition on stainless steel has successfully produced superhydrophobic coatings with contact angles around 160°. mdpi.com The morphology and resulting hydrophobicity can be influenced by factors such as the solvent used in the electrodeposition solution; for example, using dimethyl sulfoxide (B87167) (DMSO) has been shown to be effective in achieving superhydrophobicity. mdpi.com

Table 1: Electrodeposition Parameters for Poly(this compound) Films

| Parameter | Value/Description | Source(s) |

|---|---|---|

| Monomer | This compound | researchgate.net |

| Electrolyte | Sodium p-toluenesulfonate | researchgate.net |

| Solvent | Acetonitrile | researchgate.net |

| Working Electrode | Indium-tin-oxide (ITO) glass | researchgate.net |

| Counter Electrode | Platinum net | researchgate.net |

| Reference Electrode | Ag/AgCl | researchgate.net |

| Applied Potential | 9,000 mV vs. Ag/AgCl | researchgate.netspsj.or.jp |

| Deposition Time | 1 hour | researchgate.net |

| Resulting Morphology | "Needle"-like | researchgate.netspsj.or.jpgrafiati.com |

Enhancement of Liquid Repellency through Surface Modification (e.g., Fluorinated Alkylsilane Coatings)

To further enhance the liquid repellency and achieve superoleophobicity (repellency to oils), the surface of poly(this compound) films can be modified. A common and effective method is the application of a fluorinated alkylsilane coating. researchgate.net

One such coupling agent is heptadecafluorodecyltri-iso-propoxylsilane (HDFDTPS). researchgate.net Coating the "needle"-like surface of the poly(alkylpyrrole) film with HDFDTPS has been shown to significantly increase the contact angles for both water and oil. researchgate.net For example, treated films have exhibited contact angles greater than 150° for water and 130° for salad oil. researchgate.net Importantly, this coating process does not alter the underlying geometrical structure of the polymer film. researchgate.net The fluorinated silane (B1218182) forms a thin, homogeneous layer over the existing "needle"-like morphology, lowering the surface energy and enhancing its repellent properties. researchgate.net

Environmental Stability of Superhydrophobic Surfaces

A critical factor for the practical application of superhydrophobic surfaces is their environmental stability. mti-global.orginl.int The desirable water-repellent properties can be compromised by mechanical abrasion, chemical exposure, or prolonged exposure to harsh conditions. inl.int

Research on poly(this compound) films has demonstrated good stability. For example, superhydrophobic surfaces have been shown to be stable after 18 months of storage in a humid environment. mti-global.org In some cases, these surfaces can withstand numerous tape-peeling tests, indicating good mechanical robustness. mti-global.org

Furthermore, poly(alkylpyrrole) films coated with fluorinated alkylsilane have shown excellent stability against heating and treatment with organic solvents, maintaining their high contact angles for both water and oil. researchgate.net The long-term stability of some superhydrophobic coatings has been demonstrated by exposing them to air for six months, with the contact angle remaining as high as 153°. mdpi.com

Self-Cleaning Coating Development

The superhydrophobic nature of poly(this compound) surfaces directly contributes to their self-cleaning properties. mdpi.com Water droplets rolling off these surfaces can easily pick up and remove dust and other contaminants, a phenomenon often referred to as the "lotus effect." fraunhofer.de This self-cleaning ability is highly desirable for a variety of applications, from solar panels to building materials. fraunhofer.depvimpact.eugoogle.com

The development of self-cleaning coatings often focuses on creating a stable gas-liquid interface provided by the micro- and nano-scale hierarchical rough structures of the surface. mdpi.com The combination of this specific topography with the low surface energy of the polymer results in the effective removal of dirt particles by water. fraunhofer.de

Optoelectronic and Electronic Applications

Beyond surface properties, the polymeric form of this compound, poly(this compound), also exhibits interesting electrical characteristics that make it a candidate for optoelectronic and electronic applications.

Development of Electrically Conducting Films and Nanocomposites

Poly(this compound) is a type of conducting polymer. researchgate.netspsj.or.jp While its conductivity is lower than that of unsubstituted polypyrrole, it still possesses semiconducting properties. mdpi.com Films of poly(this compound) synthesized electrochemically have shown electrical conductivity on the order of 1 x 10⁻⁵ S cm⁻¹. researchgate.netspsj.or.jp

The electrical properties of these polymers can be leveraged in the development of electrically conducting films and nanocomposites. acs.orgmdpi.comnih.gov By incorporating nanoparticles into the polymer matrix, it is possible to create nanocomposites with tailored properties for various applications, including sensors and optoelectronic devices. acs.orgmdpi.comnih.gov The ability to form thin films via techniques like electrodeposition makes poly(this compound) suitable for integration into electronic components. researchgate.netacs.org

Table 2: Electrical Properties of Poly(this compound) Films

| Property | Value | Source(s) |

|---|---|---|

| Electrical Conductivity | ca. 1 x 10⁻⁵ S cm⁻¹ | researchgate.netspsj.or.jp |

| Electrochemical Activity | Electrochemically inactive after formation | spsj.or.jp |

Integration in Sensors and Optical Devices

Poly(this compound) and its derivatives are materials of interest for applications in sensors and optical devices due to their distinct optoelectronic properties. researchgate.net These conducting polymers are sensitive to a variety of stimuli, which makes them suitable for sensing applications. researchgate.net

The fabrication of poly(this compound) films for these purposes can be achieved through electrochemical polymerization. In a typical synthesis, a three-electrode setup is used with an indium-tin-oxide (ITO) coated glass as the working electrode, a platinum net as the counter electrode, and a silver/silver chloride (Ag/AgCl) electrode as the reference. researchgate.net The polymerization is carried out in an acetonitrile solution containing the this compound monomer and a supporting electrolyte like sodium p-toluenesulfonate. researchgate.net The resulting polymer film deposited on the ITO glass can then be integrated into various optical or sensor device architectures. researchgate.net

The electrical properties of such films are crucial for their function in electronic devices. For instance, the resistance of conducting polymer films can change in response to different gases, which is the principle behind their use in gas sensors. researchgate.net While much of the research has focused on general polypyrrole (PPy), the principles apply to its derivatives like poly(this compound). researchgate.net The ability to deposit these polymers on transparent conductive substrates like ITO is particularly advantageous for optoelectronic applications where both electrical conductivity and optical transparency are required.

| Parameter | Value/Description | Reference |

| Working Electrode | Indium-Tin-Oxide (ITO) Glass | researchgate.net |

| Counter Electrode | Platinum Net | researchgate.net |

| Reference Electrode | Ag/AgCl | researchgate.net |

| Monomer | This compound | researchgate.net |

| Solvent | Acetonitrile | researchgate.net |

| Supporting Electrolyte | Sodium p-toluenesulfonate | researchgate.net |

| Polymerization Potential | 9,000 mV vs. Ag/AgCl | researchgate.net |

| Polymerization Time | 1 hour | researchgate.net |

Investigation of Second-Harmonic Generation in Oligomeric Derivatives

Second-harmonic generation (SHG) is a nonlinear optical process with applications in photonics and optical communication. Research has been conducted into the SHG properties of oligomeric derivatives of this compound. Specifically, oligomeric dyes synthesized from the reaction of N-octadecylpyrrole and squaric acid have been studied. researchgate.netacs.org

These oligomers can be formed into Langmuir-Blodgett (LB) monolayers, which are highly ordered thin films. researchgate.netacs.org It has been demonstrated that these LB films of oligomeric squaraine derivatives of N-octadecylpyrrole do exhibit SHG. researchgate.netacs.org The generation of the second-harmonic signal is attributed to the inherent noncentrosymmetric molecular structure of the oligomer. researchgate.netacs.org

However, the intensity of the SHG signal from these materials is notably weak. researchgate.netacs.org Studies have shown that the second-harmonic intensity is approximately four orders of magnitude (or about 10,000 times) weaker than the signal from optimized LB films of other SHG-active materials like 2,4-bis[4-(N-methyl-N-hexylamino)phenyl]squaraine. researchgate.netresearchgate.net This significant difference in intensity is a key finding, indicating that while the oligomers are SHG-active, their efficiency is limited. acs.org The weak SHG is considered an inherent property related to the molecular asymmetry of the specific oligomer. acs.org

| Material System | Key Finding | SHG Intensity Comparison | Reference |

| Langmuir-Blodgett monolayers of oligomeric dyes from N-octadecylpyrrole and squaric acid | Exhibit second-harmonic generation (SHG) due to inherent noncentrosymmetry. | ca. 10,000 times weaker than optimum signal from SHG-active anilinosquaraine films. | researchgate.netacs.org |

| Solid solutions of 2,4-bis[4-(N-methyl-N-hexylamino)phenyl]squaraine in poly(vinyl acetate) | Show strong SHG activity, attributed to the association of squaraine molecules into an acentric arrangement. | Intensity increases quadratically with dye concentration. | researchgate.netacs.org |

Anti-Corrosion Coating Research

Conducting polymers, including derivatives of polypyrrole, have been extensively investigated as anti-corrosion coatings for various metals. researchgate.net These polymers can provide a protective barrier against corrosive agents and can also induce the formation of a passive oxide layer on the metal surface. nih.gov Research on poly(3-octadecyl pyrrole), a closely related polymer, has shown its potential for protecting aluminum alloys. researchgate.net

The primary mechanism of protection involves the polymer acting as a physical barrier, preventing corrosive ions from reaching the metal substrate. nih.gov Additionally, the conductive nature of the polymer can help to passivate the metal surface, reducing the rate of corrosion. nih.gov For instance, polypyrrole coatings have been shown to improve the corrosion potential of steel and reduce the corrosion current density. nih.gov

While specific studies focusing solely on poly(this compound) are part of a broader research area, the findings for similar long-chain alkyl-substituted polypyrroles are highly relevant. The long alkyl chain, such as the octadecyl group, is expected to enhance the hydrophobic properties of the coating, further impeding the penetration of water and corrosive electrolytes. This is an advantage over unsubstituted polypyrrole, which can be more susceptible to moisture absorption. mdpi.com The general effectiveness of polypyrrole-based coatings in various corrosive environments, such as saltwater and acidic solutions, underscores the potential of poly(this compound) in this application. nih.govresearchgate.net

| Polymer Coating | Substrate | Key Protective Mechanism | Performance Highlight | Reference |

| Polypyrrole (pPy) | Galvanized Steel | Acts as a protective barrier, improves corrosion resistance. | Effective in NaCl, HCl, and H2SO4 solutions. | nih.gov |

| pPy/graphene composite | 304 Stainless Steel | Reduces corrosion current density, maintains high open circuit potential. | More effective than a single pPy coating. | nih.gov |

| Poly(3-octyl pyrrole) / Polyurethane composite | Aluminum 2024-T3 alloy | Long-term barrier protection. | Maintained high impedance with no failure after 2.5 years of immersion. | researchgate.net |

Bio-inspired Material Design through Morphological Control

The principle of bio-inspired design involves mimicking the structures and processes found in nature to create novel materials with enhanced properties. colorado.eduresearchgate.net In the context of poly(this compound), this approach is explored through the control of the polymer's morphology during its formation. researchgate.net

A notable example of bio-inspired design is the creation of surfaces with controlled wettability by mimicking the micro- and nanostructures of a lotus leaf. Research has shown that polymeric aggregates with morphologies similar to the papillae on a lotus leaf can be self-organized. researchgate.net The synthesis of a poly(this compound) film via electrochemical polymerization provides a pathway to control its surface structure. researchgate.net By adjusting synthesis conditions, it is possible to influence the growth and aggregation of the polymer, leading to fractal structures. researchgate.net

The resulting surfaces can exhibit super water-repellent properties, which are highly desirable for applications such as self-cleaning coatings and low-friction surfaces. The fractal dimension of the polymer surface can be analyzed to quantify its structural complexity, which correlates with its functional properties. researchgate.net This ability to create complex, functional morphologies by mimicking biological systems represents a sophisticated approach to materials science, where the performance of the material is dictated by its architecture across multiple length scales. colorado.educecam.org

| Bio-inspired Concept | Material System | Fabrication/Organization Method | Resulting Property/Structure | Reference |

| Lotus Leaf Papillae | Polymeric Aggregates (e.g., Polycarbonate) | Self-organization in solution by adding water. | Micro- and nanostructured surfaces with controlled wettability. | researchgate.net |

| Fractal Structures | Poly(this compound) film | Electrochemical polymerization. | Super water-repellent surfaces; fractal surface dimension of 2.18 for aligned 'needles'. | researchgate.net |

| Hierarchical Structures in Bone/Nacre | General Composites | Layer-by-layer assembly, self-assembly, templating. | Enhanced strength and toughness. | researchgate.net |

Computational Studies and Theoretical Modeling of 1 N Octadecylpyrrole Systems

Molecular Docking and Dynamics Simulations for Intermolecular Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for investigating the interactions between molecules. researchgate.netnih.govresearchgate.net While specific docking studies focusing on 1-n-octadecylpyrrole are not extensively documented in publicly available research, the principles of these techniques can be applied to understand its potential interactions with various receptors or surfaces.

Molecular Docking predicts the preferred orientation of a ligand when it binds to a target molecule to form a stable complex. numberanalytics.com For this compound, docking could be used to simulate its interaction with biological targets, such as enzymes or protein receptors, or to understand its binding to material surfaces. The process involves placing the this compound molecule into the binding site of a target and using a scoring function to estimate the binding affinity. nih.gov This can reveal key interactions, such as hydrogen bonds or van der Waals forces, that stabilize the complex.

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time. researchgate.net An MD simulation of this compound, either in bulk or interacting with other molecules or surfaces, would involve calculating the forces between atoms and using them to predict their motion. researchgate.net This can reveal information about the conformational changes of the octadecyl chain, the orientation of the pyrrole (B145914) ring, and the nature of intermolecular interactions in a dynamic environment. nih.gov For instance, MD simulations have been used to study the behavior of long-chain polymers and biomolecules, providing insights into their structural and thermodynamic properties. researchgate.netnih.gov Such simulations could elucidate how this compound molecules self-assemble or interact with a solvent.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. serialsjournals.com It has been widely applied to study pyrrole and its derivatives, providing valuable information about their electronic and optical properties. serialsjournals.comscispace.comresearchgate.net

DFT calculations are used to determine key electronic parameters by optimizing the molecular geometry. serialsjournals.com For this compound, these calculations would focus on the distribution of electron density and the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap (Egap), is a critical parameter that influences the molecule's reactivity and electronic properties. scispace.com

Studies on related N-substituted pyrroles and other pyrrole derivatives demonstrate the utility of this approach. scispace.comacs.org For example, DFT calculations have shown how different substituents on the pyrrole ring affect the HOMO-LUMO gap, which in turn influences the properties of the resulting polymers. scispace.comresearchgate.net The introduction of electron-donating or electron-withdrawing groups can tune the electronic states of polypyrrole. scispace.com

A theoretical study on various pyrrole derivatives using the B3LYP functional provides insight into how structural modifications impact electronic properties. scispace.com While specific values for this compound are not provided in the searched literature, a representative table based on similar computations for substituted oligopyrroles illustrates the type of data generated. scispace.com

Table 1: Representative Electronic Properties of Substituted Sexipyrroles (6Py) from DFT Calculations (Data is illustrative, based on findings for related compounds) scispace.com

| Compound | HOMO (eV) | LUMO (eV) | Egap (eV) |

| 6Py | -4.84 | -1.72 | 3.12 |

| 6PyOCH3 | -4.61 | -1.53 | 3.08 |

| 6PySCH3 | -4.73 | -1.74 | 2.99 |

This interactive table demonstrates the typical output of DFT calculations, showing how substituents can alter the electronic properties of pyrrole-based systems. scispace.com

These calculations are crucial for predicting the behavior of this compound in electronic devices and for understanding its reactivity. rasayanjournal.co.in

Conformational Analysis and Energy Profiling

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) and their relative energies. lumenlearning.comlibretexts.org For a molecule like this compound, with its long, flexible n-octadecyl chain, conformational analysis is essential for understanding its physical properties and how it packs in condensed phases.

The n-octadecyl chain can adopt a vast number of conformations due to rotation around its single carbon-carbon bonds. libretexts.org The stability of these conformers is determined by factors like torsional strain (repulsion between bonding electrons on adjacent atoms) and steric interactions (repulsive forces when atoms are forced too close together). libretexts.orgresearchgate.net The lowest energy conformation for a simple n-alkane is typically the fully extended, all-trans (anti) arrangement, as this minimizes steric hindrance. lumenlearning.com However, in different environments (e.g., solution, crystal, or polymer film), other conformations, such as gauche arrangements, may become relevant. lumenlearning.com

Studies on N-alkylpyrrole esters have used infrared and NMR spectrometry to investigate their conformational preferences in solution. rsc.org These studies indicate that N-substituted 2-mono-esters of pyrrole tend to exist in a single, most stable rotameric form. rsc.org For this compound, computational methods can be used to generate an energy profile by systematically rotating the bonds of the alkyl chain and calculating the energy of each resulting conformation. This profile reveals the energy barriers between different conformers and identifies the most stable, low-energy structures. lumenlearning.com

Table 2: Illustrative Torsional Energy Barriers in Alkanes (General data to illustrate concepts of conformational analysis) lumenlearning.comresearchgate.net

| Interaction | Energy Cost (kcal/mol) |

| H-H eclipsed | ~1.0 |

| H-CH3 eclipsed | ~1.4 |

| CH3-CH3 eclipsed | ~3.1 |

| CH3-CH3 gauche | ~0.9 |

This interactive table provides typical energy values associated with different types of steric and torsional strain that would be considered in a conformational analysis of the octadecyl chain. lumenlearning.comresearchgate.net

Understanding the conformational landscape of this compound is crucial for predicting the morphology of its polymers and thin films. researchgate.net

Advanced Theoretical Approaches (e.g., Hirshfeld Surface Analysis, QTAIM)

To gain a deeper understanding of intermolecular interactions, researchers employ advanced theoretical methods like Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM).

Hirshfeld Surface Analysis is a method used to visualize and quantify intermolecular interactions in crystal structures. iucr.orgmdpi.com It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contacts, which are indicative of interactions such as hydrogen bonds and van der Waals forces. mdpi.com Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. iucr.org

While a specific Hirshfeld analysis for this compound is not available in the searched literature, studies on other pyrrole derivatives show its utility. iucr.org For a crystal of (2Z)-3-oxo-N-phenyl-2-[(1H-pyrrol-2-yl)methylidene]butanamide monohydrate, Hirshfeld analysis revealed that H···H (49.4%), C···H/H···C (23.2%), and O···H/H···O (20.0%) interactions were the most significant contributors to the crystal packing. iucr.org A similar analysis on this compound would elucidate how the long alkyl chains and pyrrole rings interact to form a stable crystal lattice.

Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonding and intermolecular interactions based on the topology of the electron density. numberanalytics.comnih.gov QTAIM analysis identifies critical points in the electron density, such as bond critical points (BCPs), which characterize the nature of an interaction. nih.gov The properties at these BCPs, like the electron density (ρ) and its Laplacian (∇²ρ), can distinguish between shared (covalent) and closed-shell (ionic, van der Waals, hydrogen bond) interactions. mdpi.com QTAIM has been used to quantify the strength of various non-covalent interactions in molecular dimers and crystals. mdpi.com

Modeling of Polymerization Mechanisms and Reaction Pathways

Computational modeling is a valuable tool for studying the mechanisms of polymerization. diva-portal.org For this compound, this involves modeling the chemical or electrochemical process by which individual monomer units link together to form polypyrrole chains.

Theoretical studies, often using DFT, can be performed to understand the reactivity of the this compound monomer. acs.org This includes calculating the spin density distribution of the radical cation formed upon oxidation, which is the key intermediate in the electropolymerization of pyrroles. acs.org The location of high spin density indicates the most likely sites for coupling between monomer units. acs.org For N-substituted pyrroles, polymerization typically occurs through the α-positions (C2 and C5) of the pyrrole ring. acs.org

Computational models can also be used to simulate the growth of the polymer chain. diva-portal.org By calculating the reaction energies for different coupling steps (e.g., monomer-monomer, monomer-oligomer), researchers can predict the most favorable reaction pathway and the likely structure of the resulting polymer. diva-portal.org Studies on the polymerization of related monomers like PEDOT have used MD simulations to model the process and investigate how factors like temperature influence the length of the polymer chains. diva-portal.org

Research on the electropolymerization of N-substituted pyrroles has shown that steric factors can play a significant role. acs.org Large substituents on the nitrogen atom can influence the planarity of the polymer backbone and affect its electronic properties. The long n-octadecyl chain in this compound is expected to significantly impact the solubility and morphology of the resulting polymer, poly(this compound). researchgate.net

Challenges and Future Research Directions

Elucidating Structure-Property Relationships in Pyrrolyl Squaraine Polymers

Pyrrolyl squaraines, a class of dyes and polymers first reported in 1965, are known for their intense color and chemical versatility. researchgate.net The relationship between the molecular structure and the resulting properties of polymers derived from squaraines and pyrroles, including 1-n-octadecylpyrrole, is a critical area of ongoing research. researchgate.netnih.gov Understanding these relationships is fundamental to designing materials with tailored optical and electronic characteristics.

A key aspect is the donor-acceptor concept, where pyrrole (B145914) units act as donors and squaraine moieties as acceptors. pensoft.net The charge transport properties within these polymers can be systematically tuned by altering the structure of the comonomers. pensoft.net For instance, studies on squaraine-based conjugated polymers have aimed to understand how different linking groups and fused-pyrrole systems impact their performance in applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.org

The three-dimensional arrangement of polymer chains, known as thin-film alignment, significantly influences device performance. pensoft.net Orientations such as "edge-on" or "face-on" stacking of the polymer backbones relative to the substrate can determine the efficiency of charge transport. pensoft.net Future work must continue to systematically investigate how the long alkyl chain of this compound influences the self-assembly and stacking of pyrrolyl squaraine polymers, thereby controlling their bulk properties. Research has shown that even centric anilinosquaraine molecules can exhibit strong second-harmonic generation (SHG) due to specific aggregate arrangements, a phenomenon that could be explored in this compound-based squaraines. acs.org

Advanced Control over Microscopic and Macroscopic Polymer Structures

The ability to control the structure of polymers from the nano- and microscale up to the macroscopic level is essential for creating functional materials. dntb.gov.ua For polymers of this compound, this control is paramount for applications ranging from superhydrophobic surfaces to electronic devices. Research has demonstrated that poly(alkylpyrrole) films can be synthesized to form densely aligned, micro-scaled 'needles', creating a fractal surface structure. mdpi.com This controlled microscopic topography is directly responsible for the macroscopic property of superhydrophobicity. mdpi.commdpi.com

Future research should focus on refining techniques to gain more advanced control over these structures. This includes exploring polymerization-induced phase separation (PIPS) and self-assembly to create highly ordered nano- and microstructures within 3D printed materials. dntb.gov.ua The challenge lies in bridging the gap between molecular-level interactions and the final macroscopic form and function of the polymer assembly. frontiersin.org Understanding how to manipulate processing conditions—such as electrochemical parameters, solvent choice, and temperature—will enable the fabrication of poly(this compound) films and structures with precisely engineered morphologies and, consequently, predictable properties. pensoft.netmdpi.com This upscaling from microscopic physics to macroscopic mechanics is a significant challenge in polymer science. mdpi.com

Long-Term Environmental and Mechanical Stability of Functional Films

For any material to be commercially viable, it must exhibit long-term stability under its intended operating conditions. Functional films based on this compound are no exception. A significant advantage of poly(alkylpyrrole) films is their excellent environmental stability. mdpi.com For example, superhydrophobic films of poly(this compound) have shown robust stability, maintaining high water contact angles even after exposure to heat and organic solvents. mdpi.comaimsciences.org Polypyrrole, in general, is noted for its good environmental stability compared to other conducting polymers. mdpi.com

However, practical applications demand rigorous testing of both environmental and mechanical durability. acs.org This includes resistance to thermo-oxidation, which can degrade the mechanical properties of polymers when exposed to high temperatures over prolonged periods. acs.org Future research must systematically evaluate the long-term performance of poly(this compound) films, focusing on:

Solvent Resistance: Assessing the structural integrity of films after exposure to various chemicals. acs.org

Mechanical Abrasion: Testing the durability of surface features and coatings under physical stress. acs.org

UV and Thermal Stability: Investigating the effects of prolonged exposure to ultraviolet radiation and high temperatures on the chemical structure and functional properties of the polymer.

Improving the robustness of these films could involve creating composites or cross-linking the polymer matrix, strategies that have proven effective for other polymer systems. acs.org